Z-D-Ala-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

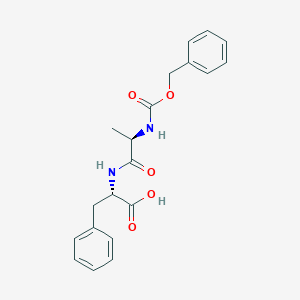

Z-D-Ala-Phe-OH, also known as N-Cbz-D-alanyl-L-phenylalanine, is a dipeptide composed of D-alanine and L-phenylalanine. The “Z” in its name refers to the benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is of interest due to its applications in peptide synthesis and its role in studying peptide self-assembly and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Ala-Phe-OH typically involves the following steps:

Protection of Amino Groups: The amino group of D-alanine is protected using the benzyloxycarbonyl (Cbz) group.

Coupling Reaction: The protected D-alanine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Deprotection: The final step involves the removal of the Cbz protecting group using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in large reactors.

Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to ensure high purity.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Ala-Phe-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts (Pd/C) are commonly used.

Major Products

Hydrolysis: D-alanine and L-phenylalanine.

Oxidation: Various oxidation products of phenylalanine.

Substitution: Derivatives with different protecting groups or functional groups.

Aplicaciones Científicas De Investigación

Biological Applications

Z-D-Ala-Phe-OH is primarily utilized in the study of enzyme interactions and as a building block for peptidomimetics. Its applications can be categorized into several key areas:

Enzyme Inhibition Studies

This compound serves as a substrate or inhibitor for various enzymes, including proteases. It has been shown to inhibit cathepsin L, a lysosomal cysteine protease implicated in various diseases including neurodegenerative disorders. This inhibition is crucial for understanding the enzyme's role in disease pathology and potential therapeutic interventions .

Peptidomimetics Development

The compound is used as a building block for designing peptidomimetics, which mimic the structure and function of peptides while offering enhanced stability and bioavailability. Non-canonical amino acids like this compound are integral to developing new therapeutics that resist enzymatic degradation, making them suitable for drug development .

Drug Delivery Systems

This compound has been explored in smart drug delivery systems due to its ability to enhance membrane permeability. This property is particularly beneficial for delivering poorly soluble drugs across biological membranes, including the blood-brain barrier .

Case Study 1: Inhibition of Cathepsin L

A study demonstrated that this compound significantly reduced cathepsin L activity in cultured hippocampal slices when used alongside chloroquine, which raises lysosomal pH. This finding supports its potential use in neuroprotective strategies against tau protein degradation associated with Alzheimer’s disease .

Case Study 2: Peptidomimetic Synthesis

Another research effort focused on synthesizing peptidomimetics using this compound as a precursor. The resulting compounds exhibited enhanced biological activity and stability compared to their natural counterparts, indicating the compound's utility in creating more effective therapeutic agents .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of Z-D-Ala-Phe-OH involves its ability to form hydrogen bonds and hydrophobic interactions. These interactions facilitate the self-assembly of peptides into higher-order structures such as hydrogels and nanofibers. The molecular targets and pathways involved include:

Hydrogen Bonding: The amino and carboxyl groups of the dipeptide form hydrogen bonds with other molecules.

Hydrophobic Interactions: The phenylalanine residue contributes to hydrophobic interactions, promoting self-assembly.

Comparación Con Compuestos Similares

Similar Compounds

Z-L-Ala-Phe-OH: The L-alanine analog of Z-D-Ala-Phe-OH.

Z-D-Phe-Ala-OH: The D-phenylalanine analog of this compound.

Z-L-Phe-Ala-OH: The L-phenylalanine analog of this compound.

Uniqueness

This compound is unique due to the presence of D-alanine, which imparts different stereochemical properties compared to its L-alanine analogs. This difference in stereochemistry can affect the self-assembly behavior and interactions with other molecules, making it valuable for studying the effects of chirality in peptide chemistry.

Actividad Biológica

Z-D-Ala-Phe-OH, a dipeptide derivative consisting of a Z-protected D-alanine and phenylalanine, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Z-Group : A benzyloxycarbonyl (Z) protecting group that enhances stability and solubility.

- D-Alanine : An amino acid that contributes to the dipeptide's structural integrity and biological activity.

- Phenylalanine : An aromatic amino acid known for its role in protein synthesis and various metabolic pathways.

The chemical formula of this compound is C15H18N2O3, with a molecular weight of approximately 270.31 g/mol.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria by interfering with their protein synthesis mechanisms .

2. Antitumor Activity

This compound has been investigated for its potential antitumor effects. Cyclodepsipeptides, which share structural similarities with this compound, have demonstrated significant cytotoxicity against cancer cell lines such as SF-268 and RXF 393 . The mechanism often involves the induction of apoptosis in tumor cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

3. Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It has been suggested that this compound can influence neurotransmitter release and may protect neuronal cells from excitotoxicity. This is particularly relevant in conditions such as Alzheimer's disease, where modulation of peptide interactions can affect tau protein aggregation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteolytic enzymes, which are crucial for various biological processes including digestion and cell signaling .

- Mimicking Natural Peptides : The structure of this compound allows it to mimic natural peptides, facilitating interactions with specific receptors or enzymes within biological systems .

- Modulation of Cell Signaling Pathways : By influencing pathways involved in apoptosis and cell cycle regulation, this compound may exert its antitumor effects through targeted signaling modulation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

- Cytotoxicity in Cancer Cells : In vitro studies indicated that this compound analogs exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 20 µM, suggesting a potent anticancer potential .

- Neuroprotective Mechanisms : Research involving cultured neuronal cells indicated that treatment with this compound led to reduced levels of oxidative stress markers and improved cell viability under excitotoxic conditions .

Data Tables

Propiedades

IUPAC Name |

(2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNXQVWGWUHKMK-PBHICJAKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.